molecular formula BrCN<br>CNBr<br>CBrN B132489 Cyanogen bromide CAS No. 506-68-3

Cyanogen bromide

Cat. No.: B132489
CAS No.: 506-68-3
M. Wt: 105.92 g/mol
InChI Key: ATDGTVJJHBUTRL-UHFFFAOYSA-N
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Description

Cyanogen bromide, also known as bromine cyanide, is an inorganic compound with the chemical formula BrCN. It is a colorless solid that is widely used in various chemical and biochemical applications. The compound is classified as a pseudohalogen and is known for its ability to modify biopolymers, fragment proteins and peptides, and synthesize other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanogen bromide can be prepared by the oxidation of sodium cyanide with bromine. This process proceeds in two steps via the intermediate cyanogen (C2N2). The reaction is as follows: [ \text{NaCN} + \text{Br}_2 \rightarrow \text{BrCN} + \text{NaBr} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of bromine with an alkali cyanide in the presence of carbon tetrachloride and acetic acid. Another method involves the reaction of bromine with moist mercuric cyanide .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Applications

1.1 Protein Cleavage and Analysis

Cyanogen bromide is widely used for the cleavage of proteins at methionine residues, facilitating the analysis of complex protein structures. This method is particularly advantageous for membrane proteins, which are often challenging to analyze due to their hydrophobic nature. CNBr cleavage enhances the mass spectrometric analysis of these proteins by producing smaller, more manageable fragments.

  • Case Study: Mass Spectrometric Analysis
    A study demonstrated the use of matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS) to analyze CNBr-cleaved bovine rhodopsin, achieving high identification yields from minimal sample amounts (30 pmol) . This method allows researchers to identify post-translational modifications effectively.
Method Sample Yield Application
MALDI MSBovine Rhodopsin90%Membrane protein analysis

1.2 Immunological Studies

This compound has been employed in immunological research to modify antibodies, impacting their biological activities. For instance, treatment of human IgG with CNBr resulted in significant reductions in its capacity to fix complement and bind to specific antigens, while retaining some antibody activities .

  • Case Study: IgG Modification
    The cleavage resulted in a major fragment that retained reactivity with goat antiserum against human light chains but showed diminished interaction with heavy chains.
Antibody Type Biological Activity Post-CNBr Treatment
Human IgGReduced complement fixation; retained anti-streptolysin activity

Environmental Applications

2.1 Ozone Depletion Research

This compound's role in atmospheric chemistry has gained attention due to its potential involvement in ozone depletion processes. Recent studies have measured BrCN levels in the troposphere, linking them to bromine activation and subsequent ozone destruction .

  • Case Study: Polar Boundary Layer Observations
    Observations indicated that BrCN contributes to the cycling of bromine species in polar regions, affecting ozone concentrations significantly during specific seasonal cycles .
Parameter Observation Method Impact on Ozone
BrCN LevelsHigh-resolution mass spectrometryContributes to ozone depletion

Industrial Applications

This compound is utilized in various industrial processes, including:

  • Gold Extraction: CNBr is employed as a reagent in the extraction of gold from ore.
  • Organic Synthesis: It serves as a building block for synthesizing various organic compounds.
  • Textile Treatment: CNBr is used for treating cellulose materials, enhancing their properties .

Safety and Toxicity Considerations

While this compound has valuable applications, it is crucial to acknowledge its toxicity and potential health risks. Exposure can lead to respiratory irritation and other severe health effects. Therefore, handling CNBr requires strict safety protocols .

Mechanism of Action

The mechanism by which cyanogen bromide exerts its effects involves its high electrophilicity. The electron density in this compound is shifted away from the carbon atom, making it unusually electrophilic. This property allows it to react with nucleophiles such as water and amines. In peptide bond cleavage, this compound specifically targets the methionine residues, cleaving the peptide bonds at the C-terminal side .

Comparison with Similar Compounds

Cyanogen bromide is similar to other cyanogen halides such as cyanogen chloride, cyanogen iodide, and cyanogen fluoride. it is unique in its specific applications and reactivity:

This compound stands out due to its widespread use in protein and peptide chemistry, as well as its role in various industrial applications.

Biological Activity

Cyanogen bromide (BrCN) is a potent chemical compound with significant biological activity, particularly in biochemical research and environmental science. This article examines its biological effects, mechanisms of action, and implications for various fields, supported by case studies and research findings.

This compound is a small molecule that acts primarily as a reagent in protein chemistry. Its structure consists of a cyanide group (CN) bonded to a bromine atom (Br), making it a highly reactive compound. The reactivity of BrCN is largely attributed to its ability to cleave peptide bonds in proteins, which is utilized in various biochemical applications.

Mechanism of Protein Cleavage

This compound selectively cleaves at the carboxyl side of methionine residues in proteins. This property is exploited in protein sequencing and structural studies. The cleavage results in the formation of peptide fragments that can be analyzed for their amino acid composition and sequence.

Impact on Immunoglobulin Activity

Research has demonstrated that treatment with this compound significantly reduces the biological activity of immunoglobulin G (IgG). Specifically, it affects:

  • Complement Fixation : The ability of IgG to fix complement proteins is diminished.
  • Antigen Binding : The interaction with antigens is impaired, leading to reduced immune response.
  • Reactivity with Antiglobulin : The binding capacity to antiglobulin antibodies is also decreased .

These findings suggest that this compound can effectively modify antibodies, which may have implications for therapeutic applications and immunological studies.

Role in Marine Biology

This compound has been identified as a product of marine diatoms, which produce it as part of their metabolic processes. This production appears to serve a dual purpose:

  • Competitive Advantage : BrCN may suppress competing microbial communities within marine biofilms, thereby enhancing the survival and growth of diatoms .
  • Environmental Significance : The release of BrCN into marine environments contributes to biogeochemical cycles, particularly in relation to halogen chemistry and ozone depletion .

Case Study 1: Immunoglobulin Modification

A study investigated the effects of this compound on human IgG. The results indicated that specific cleavage patterns could be achieved, allowing for detailed analysis of antibody fragments. This has potential applications in designing therapeutic antibodies with enhanced efficacy or reduced immunogenicity .

Parameter Before Treatment After Treatment
Complement FixationHighLow
Antigen BindingStrongWeak
Reactivity with AntiglobulinPositiveNegative

Case Study 2: Marine Diatom Production

Research on marine diatoms showed that daily bursts of this compound occur following sunrise, suggesting a light-dependent production mechanism. These bursts are hypothesized to facilitate "cleaning" events in biofilm communities, promoting diatom dominance over other species .

Environmental and Health Implications

The biological activity of this compound extends beyond laboratory settings. Its role in environmental processes raises concerns regarding its impact on ecosystems and human health. Given its toxicity and potential for bioaccumulation, understanding its pathways and effects is crucial for environmental monitoring and public health safety.

Q & A

Basic Research Questions

Q. What are the primary biochemical applications of cyanogen bromide in protein studies?

CNBr is widely used for site-specific cleavage of peptide bonds at methionine residues under acidic conditions (70% formic acid). This generates large peptide fragments for sequencing or structural analysis . It also activates agarose for affinity chromatography by coupling ligands via hydroxyl groups, enabling enzyme immobilization . Researchers must avoid amine-containing buffers during coupling to prevent ligand attachment interference .

Q. How does CNBr reactivity correlate with its molecular structure?

CNBr's electrophilic carbon atom (due to electron withdrawal by bromine and nitrogen) drives its reactivity. This property facilitates nucleophilic attacks by methionine sulfur atoms in proteins, leading to cleavage . Thermodynamic data (e.g., ΔfH°gas = 186.188 kJ/mol) and bond-length calculations (C-Br: ~1.79 Å) from NIST support mechanistic studies .

Q. What safety protocols are essential for handling CNBr in laboratory settings?

CNBr is acutely toxic, requiring fume hood use, protective equipment, and decontamination with alkaline solutions (e.g., 1M NaOH) to neutralize HCN byproducts . Institutions like the University of Georgia mandate SOPs for storage, waste disposal, and emergency response .

Advanced Research Questions

Q. How can researchers optimize CNBr-mediated protein cleavage for incomplete digestion or atypical fragments?

Incomplete cleavage often results from methionine oxidation or steric hindrance. Strategies include:

  • Using a 100:1 molar excess of CNBr over methionine .
  • Pre-reducing disulfide bonds with β-mercaptoethanol.
  • Validating reaction completion via MALDI-TOF or Edman degradation . Contradictory fragment sizes may arise from non-Met cleavage sites (e.g., homoserine lactone formation), requiring tandem MS verification .

Q. What analytical challenges arise in quantifying CNBr degradation products in environmental samples?

CNBr hydrolyzes to HCN and HOBr, complicating detection. Gas chromatography with electron capture detection (GC-ECD) achieves 0.2 μg/L sensitivity but requires headspace injection to avoid CNBr volatility losses . Interference from sulfite or free chlorine in water samples necessitates pre-treatment with ascorbic acid .

Q. How do computational models enhance CNBr reaction mechanism studies?

Density functional theory (DFT) simulations of CNBr's electrophilic carbon and bond angles (e.g., Br-C-N ≈ 180°) align with experimental IR spectra (wave numbers: 560–630 cm⁻¹ for C-Br stretching) . These models predict reaction pathways for novel cyanamide syntheses .

Q. What methodological improvements address CNBr instability in colorimetric assays?

CNBr's instability in aqueous media (half-life <24 hrs at 25°C) limits reproducibility. Alternatives include:

  • In situ generation of cyanogen chloride (CNCl) using chloramine-T and KCN, which is safer and more stable .
  • Replacing colorimetry with mass spectrometry (MIMS) for direct quantification .

Q. Data Contradictions and Validation

Q. How should researchers reconcile discrepancies between microbiological and chemical assays using CNBr?

Studies on niacin quantification show higher variability in microbiological assays (CV >15%) versus chemical methods using CNBr. Lab-prepared CNBr reagents often underperform commercial crystalline CNBr due to purity issues . Cross-validation with HPLC-UV is recommended .

Q. What factors influence CNBr-byproduct formation in disinfection studies?

Bromide concentration and pH dictate CNBr vs. CNCl speciation during water chlorination. At pH >8, CNBr formation decreases due to OH⁻-mediated hydrolysis. Kinetic models (e.g., Shang et al., 2005) quantify these relationships .

Q. Methodological Tables

Application Key Parameters References
Protein cleavage70% formic acid, 24 hr, dark, N₂ atmosphere
Affinity chromatographypH 8–10, 4°C, 2–16 hr coupling
Environmental detectionGC-ECD, 40°C headspace, 0.2 μg/L LOD
Safety protocols1M NaOH decontamination, PPE required

Properties

IUPAC Name

carbononitridic bromide
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InChI

InChI=1S/CBrN/c2-1-3
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InChI Key

ATDGTVJJHBUTRL-UHFFFAOYSA-N
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Canonical SMILES

C(#N)Br
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Molecular Formula

CBrN, BrCN
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DSSTOX Substance ID

DTXSID9021550
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Molecular Weight

105.92 g/mol
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Physical Description

Cyanogen bromide is a colorless to white crystalline solid with a penetrating odor. It is slightly soluble in water. It is gradually decomposed by water and very rapidly by acids to give off hydrogen bromide, a flammable and poisonous gas. Contamination with many materials can cause rapid decomposition of the material. It is toxic by inhalation of its vapors or by the hydrogen cyanide from decomposition or by ingestion. Toxic oxides of nitrogen are produced in fire involving this material. It is used in gold extraction, to make other chemicals, and as a fumigant., Colorless needles or cubes with a penetrating odor; [HSDB] Colorless or white solid; [ICSC] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

142 °F at 760 mmHg (EPA, 1998), 61.5 °C, 61-62 °C
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Flash Point

Not Applicable. Not flammable. (USCG, 1999)
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Solubility

In water, soluble with hydrolysis, Soluble in ethanol, ethyl ether, Soluble in benzene, Aqueous solutions of alkalies decomposes /cyanogen bromide/ to alkali cyanide and alkali bromide, For more Solubility (Complete) data for CYANOGEN BROMIDE (6 total), please visit the HSDB record page., Solubility in water: slow reaction
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Density

2.015 at 68 °F (EPA, 1998) - Denser than water; will sink, 2.015 g/cu m at 20 °C, Percent in saturated air: 12.1% (20 °C); density of saturated air: 1.32 (20 °C), 2.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.53
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Vapor Density

3.62 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.62 (Air = 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

92 mmHg at 68 °F (EPA, 1998), 122.0 [mmHg], Vapor pressure = 115.6 mm Hg at 25 C /extrapolated/, 122 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 16.2
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Mechanism of Action

Cyanide has a very high affinity for iron in the ferric state. When absorbed /cyanide/ ... reacts readily with trivalent iron of cytochrome oxidase in mitochondria; cellular respiration is thus inhibited & cytotoxic hypoxia results. Since utilization of oxygen is blocked, venous blood is oxygenated and is almost as bright red as arterial blood. Respiration is stimulated because chemoreceptive cells respond as they do to decreased oxygen. A transient stage of CNS stimulation with hyperpnea and headache is observed; finally there are hypoxic convulsions and death due to respiratory arrest. /Cyanide/
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Color/Form

White hygroscopic needles, Crystals, Crystalline solid, Colorless crystals

CAS No.

506-68-3
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS382OHJ8P
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Record name CYANOGEN BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYANOGEN BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

126 °F (EPA, 1998), 52 °C
Record name CYANOGEN BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name CYANOGEN BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYANOGEN BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

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